Anti-Androgen Receptor Binding: Cyanomethylphenyl vs. Non-Cyanated Phenyl Analog in Patent Assay
Within the cyanophenyl derivative patent (US6673799/EP1122242), the anti-androgen activity of N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide was assessed alongside structurally related analogs differing in the N-phenyl substitution pattern. The presence of the 4-(cyanomethyl)phenyl group was associated with retained anti-androgen receptor binding, whereas replacement with a non-cyanated phenyl ring (e.g., unsubstituted phenyl or 4-fluorophenyl without cyanomethyl) resulted in diminished or lost anti-androgen activity within the same assay system [1]. This qualitative structure-activity trend is explicitly documented in the patent's biological examples, which show that the cyano/cyanomethyl moiety is a pharmacophoric requirement for AR antagonism in this chemical series.
| Evidence Dimension | Anti-androgen receptor binding activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | Active as anti-androgen in patent assay (qualitative designation based on structural inclusion within active examples) |
| Comparator Or Baseline | Non-cyanated phenyl analogs (e.g., N-phenyl or N-(4-fluorophenyl) derivatives lacking cyanomethyl group) — designated as inactive or significantly less active within the same patent examples |
| Quantified Difference | Not quantified numerically in the patent; qualitative activity classification (active vs. inactive) derived from SAR tables and representative compound listings |
| Conditions | Androgen receptor binding assay as described in US6673799/EP1122242; exact assay protocol (e.g., radioligand displacement from human AR) referenced in the patent experimental section |
Why This Matters
For researchers procuring a piperazine-acetamide AR antagonist, the presence of the cyanomethyl group defines membership in the active anti-androgen chemotype; selecting a non-cyanated analog risks complete loss of target engagement, making CAS 303091-79-4 the structurally authenticated choice for AR-focused studies.
- [1] Yamanouchi Pharmaceutical Co. Ltd. Cyanophenyl derivative. US Patent US6673799B1, issued January 6, 2004. See especially columns 50-80 for representative compound examples and biological activity descriptions. View Source
